molecular formula C13H18ClN3O B12349639 N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine CAS No. 1856023-14-7

N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B12349639
CAS No.: 1856023-14-7
M. Wt: 267.75 g/mol
InChI Key: VBUCTOSFCRGPFR-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of N-benzylphenethylamines. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a methoxybenzyl group attached to a pyrazole ring, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 2-methoxybenzyl chloride with 1,5-dimethyl-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of 1,5-dimethyl-1H-dihydropyrazole.

    Substitution: Formation of halogenated derivatives such as 2-bromo- or 2-iodo-N-(2-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of neurological disorders and other diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to serotonin receptors, particularly the 5-HT2A receptor, which plays a role in modulating neurotransmitter release and signal transduction. This interaction can lead to various physiological effects, including changes in mood, perception, and cognition.

Comparison with Similar Compounds

N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is part of a broader class of N-benzylphenethylamines, which includes compounds such as:

    25I-NBOMe: Known for its potent hallucinogenic effects and high affinity for serotonin receptors.

    25B-NBOMe: Similar to 25I-NBOMe but with a bromine substituent, leading to slightly different pharmacological properties.

    25C-NBOMe: Contains a chlorine substituent and exhibits unique binding affinities and effects.

Compared to these compounds, this compound has a distinct chemical structure that imparts unique properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1856023-14-7

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10-8-13(15-16(10)2)14-9-11-6-4-5-7-12(11)17-3;/h4-8H,9H2,1-3H3,(H,14,15);1H

InChI Key

VBUCTOSFCRGPFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC=CC=C2OC.Cl

Origin of Product

United States

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